1-(3-chloro-2-methylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
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Overview
Description
1-(3-chloro-2-methylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-methylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core:
Introduction of the 3-chloro-2-methylphenyl Group:
Attachment of the Indole Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-2-methylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
- 1-(3-chloro-2-methylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- This compound
Uniqueness: this compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-16(22)6-4-8-19(13)25-20(26)11-18(21(25)27)23-10-9-14-12-24-17-7-3-2-5-15(14)17/h2-8,12,18,23-24H,9-11H2,1H3 |
InChI Key |
ADLGXZQYUVZHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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